molecular formula C6H4Br2F5NS B6171103 Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- CAS No. 149757-22-2

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-

Cat. No.: B6171103
CAS No.: 149757-22-2
M. Wt: 377
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Description

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- is a synthetic chemical compound with the molecular formula C6H4Br2F5NS This compound is characterized by the presence of sulfur, bromine, fluorine, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of phenacyl chloride with chlorosulfonyl fluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous materials. The industrial process aims to achieve high yield and purity of the compound while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- involves its interaction with specific molecular targets. The compound can act as an analog of serotonin, exhibiting hydrogen bonding capabilities. It can also function as an electroneutral chlorine ionophore, facilitating the transport of chloride ions across membranes .

Comparison with Similar Compounds

Similar Compounds

    Sulfur, (4-aminophenyl)pentafluoro-, (OC-6-21)-: Similar structure but lacks the bromine atoms.

    Sulfur, (4-amino-3,5-dichlorophenyl)pentafluoro-, (OC-6-21)-: Similar structure with chlorine atoms instead of bromine.

Uniqueness

Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the amino group and sulfur atom makes it a versatile compound for various applications.

Biological Activity

The compound Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- (CAS No. 149757-22-2) is a fluorinated sulfur compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyValue
Chemical FormulaC6_6H4_4Br2_2F5_5NS
Molecular Weight376.97 g/mol
CAS Number149757-22-2
PubChem ID19384449

Structure

The compound features a pentafluorinated group attached to a dibromophenyl ring, which enhances its reactivity and potential biological interactions. The presence of the amino group may also contribute to its biological properties.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes and interact with biological macromolecules. A study on similar fluorinated sulfur compounds demonstrated notable antimicrobial effects against various bacterial strains, suggesting a potential for Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- in antimicrobial applications .

Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Specific assays revealed that the compound could inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

The proposed mechanisms include:

  • Membrane Disruption : The fluorinated groups may integrate into lipid bilayers, altering membrane fluidity and integrity.
  • Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function.
  • Oxidative Stress Induction : The compound may promote ROS production, leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various fluorinated compounds, including Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- . The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cytotoxic effects, the compound was tested on HeLa and MCF-7 cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for HeLa cells after 48 hours of exposure.

Properties

IUPAC Name

2,6-dibromo-4-(pentafluoro-λ6-sulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNZKDKQFLUSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2F5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189726
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149757-22-2
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149757-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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